molecular formula C16H24N8 B12543280 2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile CAS No. 144003-26-9

2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile

Cat. No.: B12543280
CAS No.: 144003-26-9
M. Wt: 328.42 g/mol
InChI Key: GCADYWACTRNALY-UHFFFAOYSA-N
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Description

2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile is a macrocyclic ligand derived from 1,4,7,10-tetraazacyclododecane (cyclen). Its structure features three cyanomethyl (–CH₂CN) groups at positions 4, 7, and 10 of the cyclen ring, with an additional acetonitrile (–CH₂CN) substituent at position 1. This substitution pattern distinguishes it from other cyclen derivatives, which typically employ carboxymethyl, acetamide, or tert-butyl-protected carboxylate groups. However, its specific applications remain less documented compared to well-studied analogs like DOTA or DOTAGA.

Properties

CAS No.

144003-26-9

Molecular Formula

C16H24N8

Molecular Weight

328.42 g/mol

IUPAC Name

2-[4,7,10-tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile

InChI

InChI=1S/C16H24N8/c17-1-5-21-9-11-22(6-2-18)13-15-24(8-4-20)16-14-23(7-3-19)12-10-21/h5-16H2

InChI Key

GCADYWACTRNALY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1CC#N)CC#N)CC#N)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:

    Neat Methods: Stirring without solvent at room temperature.

    Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the cyanomethyl groups to other functional groups.

    Reduction: Reduction of the nitrile groups to amines.

    Substitution: Replacement of the cyanomethyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and related cyclen derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile (Target) 3 cyanomethyl (–CH₂CN), 1 acetonitrile (–CH₂CN) C₂₀H₃₆N₈ 388.5* Limited data; potential use in metal chelation or radiopharmaceuticals.
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid) 4 carboxymethyl (–CH₂COOH) C₁₆H₂₈N₄O₈ 404.42 MRI contrast agents (e.g., Gadoterate), radiometal chelation (¹⁷⁷Lu, ⁶⁸Ga) .
DOTAGA (2-(4,7,10-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid) 3 carboxymethyl (–CH₂COOH), 1 pentanedioic acid C₂₄H₃₈N₄O₁₀ 566.6 Tumor-targeting radiopharmaceuticals, PET imaging .
TCMC (2-[4,7,10-Tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide) 3 acetamide (–CH₂CONH₂), 1 acetamide (–CH₂CONH₂) C₁₆H₃₄N₈O₄ 410.5 Theranostic applications (e.g., prostate cancer therapy) .
DOTA(OtBu) (Tri-tert-butyl DOTA) 3 tert-butyl-protected carboxylates (–CH₂COOtBu), 1 free carboxylate (–CH₂COOH) C₂₈H₅₂N₄O₈ 572.74 Intermediate in radiopharmaceutical synthesis; improved lipophilicity .

*Calculated based on molecular formula.

Key Research Findings

Metal Chelation and Stability
  • Target Compound: The cyanomethyl groups act as strong electron-withdrawing ligands, which may enhance thermodynamic stability for transition metals.
  • DOTA : Forms highly stable complexes with Gd³⁺ (e.g., Gadoterate, MW 753.9 g/mol ), used clinically in MRI due to slow water-exchange kinetics and high relaxivity .
  • DOTAGA : Chelates lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy (e.g., PLUVICTO® for prostate cancer ). Its pentanedioic acid side chain improves tumor retention .
Solubility and Biodistribution
  • DOTA(OtBu) : The tert-butyl esters increase lipophilicity, facilitating cell membrane penetration during synthesis. Deprotection yields DOTA for final formulations .
Theranostic Potential
  • TCMC: Acetamide groups enable conjugation to peptides (e.g., PSMA-targeting agents) for prostate cancer theranostics .
  • DOTA Derivatives : Versatile platforms for dual MRI/radionuclide applications (e.g., Gadoterate for imaging, ¹⁷⁷Lu-DOTA-TATE for therapy) .

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